molecular formula C8H8BrNO3 B1291712 4-Bromo-1-ethoxy-2-nitrobenzene CAS No. 383869-51-0

4-Bromo-1-ethoxy-2-nitrobenzene

Cat. No.: B1291712
CAS No.: 383869-51-0
M. Wt: 246.06 g/mol
InChI Key: NIRPAGRQTPHRCJ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a nitro group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes the nitration of 1-ethoxy-2-nitrobenzene followed by bromination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The bromination is then performed using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products include further substituted benzene derivatives.

    Nucleophilic Aromatic Substitution: Products include substituted nitrobenzenes with different nucleophiles.

    Reduction: The major product is 4-bromo-1-ethoxy-2-aminobenzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-ethoxy-2-nitrobenzene is unique due to the presence of both an ethoxy group and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-1-ethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRPAGRQTPHRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624345
Record name 4-Bromo-1-ethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383869-51-0
Record name 4-Bromo-1-ethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-nitrophenol (5.0 g, 23 mmol) and potassium carbonate (9.52 g, 69 mmol) were suspended in 2-butanone (100 ml). Ethyl iodide (2.2 ml, 28 mmol) was added dropwise at room temperature and stirred for 30 minutes. The suspension was heated at reflux for 18 hours, cooled and filtered, and the residue washed with acetone. The filtrate was concentrated in vacuo to a crude solid that was used without further purification (D14). 1H-NMR (CDCl3) δ 7.42 (1H, d, J 2.5 Hz), 7.60 (1H, dd, J 9.0, 2.5 Hz), 6.96 (1H, d, J 9.0 Hz), 4.17 (2H, q, J 7.0 Hz), 1.47 (3H, t, J 7.0 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.52 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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